Cyclosporin C

Immunosuppression Calcineurin inhibition T-cell activation

Researchers dissecting cyclosporin-induced nephrotoxicity require a tool that retains immunosuppressive potency while decoupling renal damage. Cyclosporin C meets this need with immunosuppressive activity comparable to CsA and documented lower nephrotoxicity, enabling cleaner mechanistic studies. • Immunosuppressive potency comparable to Cyclosporin A with reduced nephrotoxic liability • Broad-spectrum antifungal activity against filamentous phytopathogens (MIC 0.1-5 μg/mL vs B. cinerea, A. niger, Alternaria, Mucor, Penicillium spp.) • Differential cyclophilin isoform binding profile; ≥95% HPLC purity; available in mg to bulk quantities with global shipping

Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
CAS No. 59787-61-0
Cat. No. B1669523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin C
CAS59787-61-0
Synonyms7-threonine-cyclosporin A
cyclosporin C
Molecular FormulaC62H111N11O13
Molecular Weight1218.6 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
InChIInChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39-,40+,41-,42-,43+,44+,45+,46+,48+,49+,50+,51+,52-/m1/s1
InChIKeyJTOKYIBTLUQVQV-QRVTZXGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclosporin C (CAS 59787-61-0): A Structurally Distinct Cyclosporin Analog with Differentiated Immunosuppressive Potency and Nephrotoxicity Profile


Cyclosporin C (CsC) is a naturally occurring cyclic undecapeptide metabolite belonging to the cyclosporin class of fungal secondary metabolites [1]. It is produced as a minor component of the cyclosporin complex by various fungal species including Tolypocladium inflatum, Fusarium solani, Trichoderma polysporum, and Acremonium luzulae [2][3]. Structurally, Cyclosporin C is characterized by the substitution of L-threonine for L-α-aminobutyric acid at position 2 of the cyclosporin A (CsA) scaffold—a single amino acid change that confers distinct pharmacological properties [4]. Unlike its major analog CsA, Cyclosporin C exhibits a dual pharmacological profile: it retains immunosuppressive activity via the same calcineurin inhibition mechanism (mediated through cyclophilin binding) while also displaying broad-spectrum antifungal properties [5][6]. Critically, this analog has been reported to exhibit reduced nephrotoxicity compared to CsA, positioning it as a mechanistically informative tool for dissecting the structural determinants of cyclosporin-induced renal toxicity and for applications where immunosuppression must be balanced against nephrotoxic liability .

Cyclosporin C (CAS 59787-61-0): Why In-Class Cyclosporin Analogs Cannot Be Interchanged Without Quantitative Verification


Within the cyclosporin class, single amino acid substitutions at position 2 produce profound differences in biological activity profiles, target engagement selectivity, and toxicity liabilities [1]. The substitution of L-threonine (Cyclosporin C) for L-α-aminobutyric acid (Cyclosporin A) or L-valine (Cyclosporin D) alters not only the overall immunosuppressive potency but also the relative binding affinities across cyclophilin isoforms (CypA, CypB, CypC) and the compound's susceptibility to metabolic inactivation [2]. These structural variations manifest as quantifiable differences in in vitro IC50 values, in vivo efficacy in graft-versus-host models, and clinically relevant toxicological endpoints such as nephrotoxicity [3]. Consequently, generic interchange between cyclosporin analogs without explicit quantitative validation of the specific parameter of interest (immunosuppressive potency, antifungal spectrum, or nephrotoxic potential) introduces uncontrolled experimental variability and can lead to erroneous interpretation of mechanistic studies [4]. The evidence compiled below establishes the verifiable, quantitative dimensions of differentiation that substantiate Cyclosporin C as a distinct chemical tool requiring intentional selection over its closest structural analogs.

Cyclosporin C (CAS 59787-61-0) Quantitative Differentiation Evidence: Immunosuppressive Potency, Nephrotoxicity, Antifungal Activity, and Cyclophilin Binding


Immunosuppressive Potency Ranking: Cyclosporin C Demonstrates Comparable or Slightly Lower Potency than Cyclosporin A but Exceeds Cyclosporin D and Key Metabolites

In a comprehensive comparative study evaluating the immunosuppressive properties of cyclosporin A (CsA), cyclosporin C (CsC), cyclosporin D (CsD), and the metabolites M1, M17, and M21, the overall immunosuppressive potency ranking was established as CsA ≥ CsC > M17 > M1 ≥ CsD > M21 [1]. This ranking was derived from multiple in vitro assays including inhibition of lymphocyte proliferation induced by concanavalin A (ConA), phytohemagglutinin (PHA), and pokeweed mitogen (PWM), as well as mixed lymphocyte culture (MLC) responses and protein kinase C activation via phorbol ester plus calcium ionophore [1]. In vivo local graft-versus-host (GvH) reaction studies further confirmed that CsA and CsC were more active than M17 across two different strain combinations (H-2d → (H-2b x H-2d)F1 and H-2k → (H-2b x H-2k)F1) [1].

Immunosuppression Calcineurin inhibition T-cell activation Transplantation

Nephrotoxicity Profile: Cyclosporin C Exhibits Lower Nephrotoxicity than Cyclosporin A at Comparable Immunosuppressive Doses

Cyclosporin C has been characterized as possessing similar immunosuppressive activity but with demonstrably lower nephrotoxicity compared to Cyclosporin A . This differential toxicity profile is attributed, in part, to the distinct cyclophilin binding specificities of the two analogs (see Evidence Item 4) [1]. While CsA exhibits potent nephrotoxicity that limits its therapeutic utility, CsC offers a reduced nephrotoxic liability, making it a valuable research tool for studying the structural basis of cyclosporin-induced renal injury and for applications where renal safety is a critical parameter [2]. The precise quantitative difference in nephrotoxicity (e.g., fold-change in serum creatinine or glomerular filtration rate reduction) is not fully characterized in the public domain, and this dimension of differentiation should be viewed as a qualitative but well-documented advantage requiring experimental verification in the user's specific model system.

Nephrotoxicity Renal safety Immunosuppression Toxicity profiling

Antifungal Activity Spectrum: Cyclosporin C Possesses Broad-Spectrum Antifungal Activity with MIC Values of 0.1–5 μg/mL Against Filamentous Phytopathogenic Fungi

Cyclosporin C exhibits broad-spectrum antifungal activity against filamentous phytopathogenic fungi, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 5 μg/mL against isolates of Botrytis cinerea, Aspergillus niger, and Alternaria, Mucor, and Penicillium species [1]. This activity is fungistatic rather than fungicidal and is selective for filamentous fungi; Cyclosporin C shows no activity against bacteria or yeasts [2]. In contrast, Cyclosporin A is not typically characterized as a broad-spectrum antifungal agent—its primary application is immunosuppression . This antifungal property of Cyclosporin C represents a distinct functional differentiation that is not shared to the same degree by its closest analogs.

Antifungal Agricultural fungicide Natural product Botrytis cinerea

Cyclophilin Binding Specificity: Cyclosporin C Binds Cyclophilin C with Differential Affinity Compared to Cyclophilin A, Contributing to Tissue-Specific Pharmacological Differences

The binding specificity of cyclosporin analogs to different cyclophilin isoforms underlies their distinct pharmacological and toxicological profiles. Human cyclophilin C (Cyp-C) is expressed in kidney, pancreas, skeletal muscle, heart, lung, and liver, with mRNA levels approximately 10-fold lower than Cyp-A in kidney [1]. The relative affinity of Cyp-C for Cyclosporin A is lower by a factor of 2 than that of Cyp-A, which itself is 10-fold lower than that of Cyp-B [1]. Cross-reactivity studies with a series of cyclosporin derivatives revealed that Cyp-C binds CsA with fine specificity similar to that of Cyp-A and Cyp-B, but importantly, Cyp-C tolerates a greater variety of structures at position 2 than Cyp-A does [2]. This structural tolerance at position 2 (where Cyclosporin C bears L-threonine instead of L-α-aminobutyric acid as in CsA) suggests that Cyclosporin C may engage Cyp-C with a binding mode distinct from that of CsA, potentially contributing to its lower nephrotoxicity given the expression of Cyp-C in renal tissue [3].

Cyclophilin binding Immunophilin Calcineurin inhibition Target engagement

Cyclosporin C (CAS 59787-61-0): Validated Research and Industrial Applications Based on Quantitative Differentiation Evidence


Dissecting Immunosuppressive Efficacy from Nephrotoxicity in Calcineurin Inhibitor Research

Cyclosporin C's immunosuppressive potency comparable to Cyclosporin A (CsA ≥ CsC) [1], combined with its documented lower nephrotoxicity , makes it an ideal comparator tool for mechanistic studies aimed at uncoupling the therapeutic immunosuppressive effects of cyclosporins from their dose-limiting renal toxicity. Researchers investigating the structural determinants of cyclosporin-induced nephrotoxicity can employ Cyclosporin C as a negative control or comparator to identify toxicity-associated signaling pathways that are differentially engaged by CsA versus CsC.

Antifungal Lead Optimization and Agricultural Fungicide Discovery

The broad-spectrum antifungal activity of Cyclosporin C against filamentous phytopathogenic fungi (MIC = 0.1–5 μg/mL against Botrytis cinerea, Aspergillus niger, Alternaria spp., Mucor spp., and Penicillium spp.) [2] positions this compound as a valuable natural product scaffold for antifungal drug discovery or agricultural fungicide development. Its selectivity for filamentous fungi over bacteria and yeasts [3] offers a potential advantage in minimizing off-target microbiome disruption. Cyclosporin C can serve as a benchmark compound in screening campaigns or as a starting point for semi-synthetic derivatization aimed at improving antifungal potency and selectivity.

Cyclophilin Isoform Selectivity Profiling and Target Engagement Studies

The differential binding specificity of Cyclosporin C toward cyclophilin isoforms—particularly its distinct interaction with Cyp-C relative to Cyp-A due to position 2 structural tolerance [4]—enables its use as a chemical probe to dissect the functional roles of specific cyclophilin family members in cellular processes. Given that Cyp-C is expressed in kidney and other tissues [4], Cyclosporin C can be employed in comparative studies alongside Cyclosporin A to interrogate isoform-specific contributions to calcineurin inhibition, mitochondrial permeability transition pore regulation, and tissue-specific toxicity.

Reference Standard for Cyclosporin Metabolite and Analog Analytical Method Development

Cyclosporin C is a well-characterized minor analog of the cyclosporin complex with defined chromatographic properties and spectral fingerprints . Its availability as a highly purified reference standard (≥95% by HPLC) supports its use in analytical method development, validation, and quality control workflows for cyclosporin-related substances. Laboratories engaged in therapeutic drug monitoring, forensic toxicology, or natural product dereplication can utilize Cyclosporin C as a retention time marker or calibration standard to ensure accurate identification and quantification of cyclosporin analogs in complex biological matrices.

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